2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile
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Overview
Description
The compound contains several functional groups including a dimethylamino group, a propenylidene group, and furanyl groups. The presence of these groups could potentially give the compound interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy. The presence of the dimethylamino group and the furanyl groups would likely result in characteristic peaks in these spectra .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-donating dimethylamino group and the electron-withdrawing furanyl groups. These groups could potentially make the compound reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups. For example, the presence of the dimethylamino group could potentially make the compound basic. The furanyl groups could potentially make the compound aromatic and planar .Scientific Research Applications
Synthesis and Antiprotozoal Activity
The compound, as part of a group of substituted 2,5-bis(4-guanylphenyl)furans, has been explored for its antiprotozoal activity. These compounds, including "masked" amidines, were synthesized and evaluated for their antimalarial and antitrypanosomal activity. Although they did not exhibit high orders of antimalarial activity, several were found to be very active against Trypanosoma rhodesiense in mice. Some of these compounds, including derivatives of 2,5-bis(4-guanylphenyl)furan, produced cures at submilligram dosage levels, indicating their potential in antitrypanosomal therapeutics (Das & Boykin, 1977).
Anti-Pneumocystis Carinii Activity
A series of 2,5-bis[4-(N-alkylamidino)phenyl]furans were synthesized and tested for their interaction with DNA and their effectiveness against Pneumocystis carinii in a rat model. This research showcased that modifications of the alkyl group of the amidino nitrogen generally resulted in higher affinity for DNA than the parent compound, suggesting enhanced van der Waals interactions in the bis-amidine-DNA complex. Several compounds from this series demonstrated significant activity at low dosage levels, highlighting their potential as anti-Pneumocystis carinii agents (Boykin et al., 1998).
Extended Aromatic Furan Amidino Derivatives
Further research into extended aromatic furan amidino derivatives also demonstrated their potential as anti-Pneumocystis carinii agents. The interaction of these compounds with DNA was studied, and their effectiveness against Pneumocystis carinii in an immunosuppressed rat model was evaluated. The findings suggested that extension of the aromatic system, in general, resulted in higher affinity for DNA than the parent compound, indicating potential therapeutic applications (Hopkins et al., 1998).
Future Directions
Properties
IUPAC Name |
2-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4,5-bis(furan-2-yl)furan-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-27(2)18-11-9-17(10-12-18)6-3-13-26-24-19(16-25)22(20-7-4-14-28-20)23(30-24)21-8-5-15-29-21/h3-15H,1-2H3/b6-3+,26-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTEJKIVCTIFADD-JKOOEIKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC=NC2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=N/C2=C(C(=C(O2)C3=CC=CO3)C4=CC=CO4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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